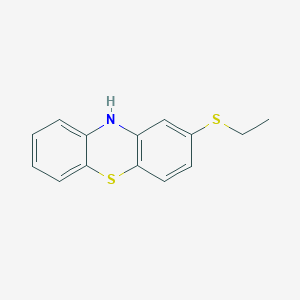

10H-Phenothiazine, 2-(ethylthio)-

Description

BenchChem offers high-quality 10H-Phenothiazine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHPUUIDINBWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068484 | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46815-10-5 | |

| Record name | 2-(Ethylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46815-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phenothiazine Core Chemistry and Diverse Applications

The phenothiazine (B1677639) core, a tricyclic system with nitrogen and sulfur atoms in the central ring, is a foundational structure in the development of a wide array of pharmaceuticals and other chemical products. nih.govwikipedia.orgjmedchem.com First synthesized in 1883, phenothiazine derivatives have since been developed for a vast range of applications, revolutionizing fields such as psychiatry with the advent of antipsychotic drugs like chlorpromazine. wikipedia.orgjmedchem.com

The inherent bioactivity of the phenothiazine structure has led to its use in various therapeutic areas, including antihistamines, antiemetics, and antiparkinsonian agents. nih.gov Beyond medicine, phenothiazine derivatives are utilized as dyes, such as methylene (B1212753) blue, and as polymerization inhibitors. wikipedia.orgnih.gov The versatility of the phenothiazine nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological and chemical properties. jmedchem.com This adaptability has made it a prototypical "lead structure" in medicinal chemistry, a starting point for the design of new and improved therapeutic agents. wikipedia.org

Significance of the 2 Ethylthio Moiety in Modulating Research Outcomes for Phenothiazine Derivatives

The introduction of a 2-(ethylthio) group onto the phenothiazine (B1677639) skeleton significantly influences the molecule's properties and, consequently, its research applications. The ethylthio group, a sulfur atom bonded to an ethyl group, can alter the electronic and steric characteristics of the parent phenothiazine molecule. This modification can impact the compound's reactivity, solubility, and, most importantly, its interaction with biological targets.

For instance, 10H-Phenothiazine, 2-(ethylthio)- is known as a metabolite of the anti-emetic drug thiethylperazine. cookechem.com This highlights the role of the ethylthio group in the metabolic pathways of more complex phenothiazine-based drugs. Furthermore, substitutions at the 2-position of the phenothiazine ring are a common strategy in the development of new derivatives with tailored pharmacological profiles. The nature of the substituent at this position can profoundly affect the compound's activity. For example, the presence of a trifluoromethyl group at the 2-position has been a key feature in the synthesis of certain phenothiazine derivatives. google.com

The ethylthio group's influence can be seen in the broader context of structure-activity relationship (SAR) studies of phenothiazine derivatives. nih.gov These studies systematically investigate how different functional groups at various positions on the phenothiazine core affect the compound's biological activity. The insights gained from such research are crucial for the rational design of new molecules with desired therapeutic effects.

Overview of Contemporary Research Trajectories and Unexplored Avenues for 10h Phenothiazine, 2 Ethylthio

Current research involving 10H-Phenothiazine, 2-(ethylthio)- and related compounds is exploring a variety of applications. One area of focus is its potential as an antibacterial agent, with studies indicating its inhibitory effects against bacteria such as Enterococcus faecalis. cookechem.com

The broader family of phenothiazine (B1677639) derivatives continues to be a fertile ground for research, with ongoing investigations into their potential as anticancer agents, ferroptosis inhibitors, and modulators of cholinesterase activity. nih.govnih.govresearchgate.net The development of luminescent phenothiazine derivatives for applications in materials science, such as in organic light-emitting diodes (OLEDs), represents another active research front. rsc.org

For 10H-Phenothiazine, 2-(ethylthio)-, several unexplored avenues warrant further investigation. A deeper understanding of its mechanism of action as an antibacterial agent could lead to the development of new antibiotics. Systematic modifications of the ethylthio group, for example, by varying the length of the alkyl chain or introducing other functional groups, could yield derivatives with enhanced activity or novel properties. Furthermore, exploring its potential in areas where other phenothiazines have shown promise, such as in neuropharmacology or as redox-active materials, could open up new research directions.

Data on 10H-Phenothiazine, 2-(ethylthio)-

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NS₂ | nih.govepa.gov1stsci.com |

| Molecular Weight | 259.4 g/mol | nih.govepa.gov |

| CAS Number | 46815-10-5 | nih.gov1stsci.com |

| IUPAC Name | 2-(Ethylsulfanyl)-10H-phenothiazine | epa.gov |

Synthetic Methodologies and Advanced Chemical Transformations of 10H-Phenothiazine, 2-(ethylthio)-

The heterocycle 10H-Phenothiazine, 2-(ethylthio)- is a significant scaffold in medicinal and materials chemistry. Its synthesis and functionalization are crucial for developing new derivatives with tailored properties. This article explores the strategic pathways for its de novo synthesis and subsequent derivatization.

Pharmacological and Biological Research on 10h Phenothiazine, 2 Ethylthio and Its Bioactive Analogues

Investigation of Pharmacodynamics and Receptor Modulation Mechanisms

The pharmacodynamic profile of 10H-Phenothiazine, 2-(ethylthio)-, like other phenothiazines, is presumed to be centered on its interaction with various neurotransmitter receptors. Direct and comprehensive studies on this specific compound are not widely available in published literature. However, its structural similarity to other well-researched phenothiazines allows for informed hypotheses regarding its mechanisms of action. One key piece of information is that 2-Ethylthiophenothiazine has been identified as a metabolite of Thiethylperazine, an anti-emetic and antipsychotic drug known to act on dopamine (B1211576) receptors. cookechem.com

Ligand-Receptor Binding Kinetics and Efficacy Profiling (e.g., Dopamine Receptors)

Direct ligand-receptor binding assays and efficacy profiling for 10H-Phenothiazine, 2-(ethylthio)- are not extensively documented. Nevertheless, the phenothiazine (B1677639) scaffold is a cornerstone of dopamine receptor antagonist pharmacology. nih.gov The therapeutic effects and side effects of phenothiazine drugs are primarily attributed to their blockade of dopamine receptors, particularly the D2 subtype. nih.govnih.govauburn.edu

The structure-activity relationship (SAR) for phenothiazines is well-defined and highlights the critical role of the substituent at the 2-position of the tricyclic ring system. slideshare.netpharmacy180.com This position is considered optimal for modulating neuroleptic activity. pharmacy180.com The nature of this substituent dictates the compound's potency and efficacy. Generally, electron-withdrawing groups (EWGs) such as -CF3 or -Cl at the 2-position tend to increase the antipsychotic activity by enhancing dopamine receptor blockade. pharmacy180.comnih.gov

Table 1: Structure-Activity Relationship (SAR) of 2-Substituted Phenothiazines at Dopamine Receptors

| Substituent at Position 2 | General Effect on Potency | Example Compound |

| -H | Low Potency | Promazine |

| -Cl | Increased Potency | Chlorpromazine |

| -CF₃ | High Potency | Trifluoperazine |

| -SCH₃ | Moderate Potency | Thioridazine |

This table illustrates general trends in phenothiazine SAR. The specific binding kinetics for 10H-Phenothiazine, 2-(ethylthio)- would require dedicated experimental validation.

Exploration of Signal Transduction Pathways Affected by the Compound

Given the likely interaction of 10H-Phenothiazine, 2-(ethylthio)- with dopamine receptors, it is projected to modulate downstream signal transduction pathways associated with these receptors. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. D2-like receptors, the primary target for antipsychotic phenothiazines, typically couple to Gi/o proteins. auburn.edu

Antagonism of these receptors by a phenothiazine derivative would inhibit the dissociation of the G protein complex, leading to a decrease in the inhibition of adenylyl cyclase. This, in turn, affects the levels of the second messenger, cyclic AMP (cAMP), and the activity of Protein Kinase A (PKA). The ultimate consequence is an alteration in the phosphorylation state of numerous downstream proteins, including transcription factors that regulate gene expression related to neuronal function and plasticity. While this represents the canonical pathway for D2 receptor antagonists, specific effects of 10H-Phenothiazine, 2-(ethylthio)- on these signaling molecules have not been empirically determined.

Neuropharmacological Research Applications and Central Nervous System Activities

The neuropharmacological potential of 10H-Phenothiazine, 2-(ethylthio)- is inferred from the broad central nervous system (CNS) activity of the phenothiazine drug class.

Antipsychotic Potential and Dopamine Antagonism Research

The antipsychotic potential of any phenothiazine is intrinsically linked to its dopamine receptor antagonism. nih.govnih.gov The clinical efficacy of these drugs in treating psychosis correlates with their ability to block D2 receptors in the mesolimbic pathway of the brain. auburn.edu The crucial structural features for this activity are a three-carbon chain separating the nitrogen at position 10 from a terminal amino group and an electron-withdrawing substituent at position 2. slideshare.netpharmacy180.com

As 10H-Phenothiazine, 2-(ethylthio)- possesses the core phenothiazine structure, it is a candidate for investigation into antipsychotic properties. Its identity as a metabolite of Thiethylperazine, a drug used for its anti-emetic and tranquilizing effects which are also mediated by dopamine blockade, lends support to this potential. cookechem.com However, without a typical side chain at the 10-position, its activity profile would differ significantly from classic phenothiazine drugs. Research has shown that even minor changes to the 2-position substituent can alter the potency and side-effect profile, including the propensity to cause extrapyramidal symptoms (EPS). pharmacy180.com

Research in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The application of phenothiazines in neurodegenerative disease research is an emerging area. While direct studies involving 10H-Phenothiazine, 2-(ethylthio)- are lacking, research on the parent compound and other derivatives offers relevant insights.

In the context of Parkinson's disease , which is characterized by the loss of dopamine-producing neurons, the role of phenothiazines is complex. While classic antipsychotic phenothiazines can induce parkinsonian side effects by blocking dopamine receptors, some non-antipsychotic phenothiazine derivatives are being explored for neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory actions rather than dopamine receptor modulation. nih.gov

For Alzheimer's disease , some phenothiazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and for their ability to reduce oxidative stress, both of which are pathological hallmarks of the disease. The core phenothiazine structure contributes to these antioxidant properties. The specific influence of the 2-ethylthio group on these activities has not been characterized.

Anti-Inflammatory and Immunomodulatory Research Pathways

The phenothiazine nucleus is associated with significant anti-inflammatory and potential immunomodulatory effects. nih.govresearchgate.net Various derivatives have been synthesized and tested for their ability to inhibit inflammatory processes. ingentaconnect.comnih.govresearchgate.net

Research has demonstrated that phenothiazines can exert anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine production. The core tricyclic structure is believed to be responsible for these activities. While specific studies on the anti-inflammatory or immunomodulatory properties of 10H-Phenothiazine, 2-(ethylthio)- are not prominent in the literature, it is plausible that it shares the general anti-inflammatory potential of the broader phenothiazine class. Studies on related compounds have shown significant anti-inflammatory activity, sometimes comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) in preclinical models. researchgate.netingentaconnect.com

Table 2: Investigated Biological Activities of the Phenothiazine Nucleus

| Biological Activity | General Mechanism/Target | Reference Compounds |

| Antipsychotic | Dopamine D2 Receptor Antagonism | Chlorpromazine, Thioridazine |

| Anti-inflammatory | Inhibition of Inflammatory Mediators | Various synthetic derivatives |

| Neuroprotective | Antioxidant, Anti-ferroptosis | Promethazine (B1679618) derivatives |

| Acetylcholinesterase Inhibition | Enzyme Inhibition | Novel synthetic derivatives |

Antimicrobial, Antifungal, and Antitubercular Research

Phenothiazine derivatives have been the subject of extensive research for their potential as antimicrobial, antifungal, and antitubercular agents.

Phenothiazines have demonstrated notable activity against various microbes. nih.gov Their mechanism of action often involves the disruption of key cellular processes. nih.gov For instance, some phenothiazine derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thus rendering the bacteria resistant. nih.gov By inhibiting these pumps, phenothiazines can restore the effectiveness of conventional antibiotics. nih.gov

In the realm of antifungal research, phenothiazines have shown consistent activity against a wide range of medically important fungi. nih.gov This includes notoriously difficult-to-treat, drug-resistant strains like fluconazole-resistant Candida albicans, Candida auris, and Cryptococcus glabrata. nih.gov Their efficacy also extends to filamentous molds such as Aspergillus fumigatus, Fusarium spp., and Rhizopus arrhizus, as well as endemic human fungal pathogens like Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides spp. nih.gov The broad-spectrum nature of their antifungal activity makes them promising candidates for further development. nih.gov

The antitubercular potential of phenothiazines is particularly significant. Studies have shown that these compounds exhibit activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov The proposed mechanism of action involves the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial component of the mycobacterial respiratory chain. nih.gov Research on various phenothiazine derivatives has helped to elucidate the structure-activity relationship for antitubercular effects. For example, the presence of a methylpiperazinylpropyl group at position 10 and a trifluoromethyl group at position 2 of the phenothiazine core has been associated with enhanced activity. nih.gov

Table 1: Antimicrobial, Antifungal, and Antitubercular Activity of Phenothiazine Analogues

| Compound/Class | Activity | Organism(s) | Key Findings |

| Phenothiazine Derivatives | Antibacterial | Multidrug-resistant bacteria | Inhibit efflux pumps, restoring antibiotic susceptibility. nih.gov |

| Phenothiazines (PTZs) | Antifungal | Candida spp., Cryptococcus spp., Aspergillus spp., and others | Broad-spectrum activity against medically relevant and drug-resistant fungi. nih.gov |

| Phenothiazine Derivatives | Antitubercular | Mycobacterium tuberculosis | Inhibit the respiratory chain component Ndh. nih.gov |

| Trifluoperazine | Antitubercular | Mycobacterium tuberculosis H37Rv | Potent activity with a minimum inhibitory concentration (MIC) of 5 µg/mL. nih.gov |

| Chlorpromazine, Triflupromazine, Thioridazine | Antitubercular | Mycobacterium tuberculosis H37Rv | Active but less potent than trifluoperazine, with a higher MIC of 20 µg/mL. nih.gov |

Antioxidant and Free Radical Scavenging Research

The phenothiazine scaffold is a well-established antioxidant, capable of scavenging harmful free radicals. This property is primarily attributed to the nitrogen and sulfur heteroatoms within the tricyclic ring structure. nih.gov The addition of various functional groups can significantly enhance the antiradical properties of phenothiazine derivatives. nih.gov

Research has demonstrated that phenothiazine derivatives can effectively neutralize reactive oxygen species (ROS) such as the hydroxyl radical (HO•) and hydroperoxyl radical (HOO•). nih.govrsc.org The primary mechanisms of action include hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). nih.govrsc.org The dominant mechanism can vary depending on the specific radical and the surrounding environment (aqueous or lipid). nih.govrsc.org For instance, in an aqueous environment, phenothiazine exhibits excellent antioxidant activity against a broad spectrum of radicals. nih.gov However, in a lipid environment, its scavenging efficiency is more limited. nih.govrsc.org

Studies on novel phenothiazine derivatives linked to other heterocyclic systems, such as 1,2,4-triazoles, have also shown potent antioxidant activity. researchgate.net The presence of electron-releasing groups on these hybrid molecules was found to enhance their radical scavenging capabilities. researchgate.net

Table 2: Antioxidant and Free Radical Scavenging Activity of Phenothiazine Derivatives

| Compound/Class | Radical(s) Scavenged | Mechanism(s) | Key Findings |

| Phenothiazine (PTZ) | HO•, HOO• | HAT, RAF, SET | Excellent antioxidant in aqueous solution; can act as a pro-oxidant in lipid media. nih.govrsc.org |

| Phenothiazine-Triazole Derivatives | Nitric oxide, hydrogen peroxide, DPPH radical | Radical Scavenging | Compounds with electron-releasing groups demonstrated potent antioxidant activity. researchgate.net |

| 10H-phenothiazin-2-yl-methanamine | Peroxyl radicals | Hydrogen Atom Transfer | Exhibits antioxidant properties in the oxidation of isopropyl alcohol and 1,4-dioxane. physchemres.org |

Antiemetic Research and Underlying Mechanisms

Phenothiazines are a class of drugs known for their antiemetic properties, which are primarily used to manage nausea and vomiting. drugs.com Their mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain. nih.govwfsahq.org The CTZ is a critical area for sensing emetic stimuli in the blood. By inhibiting dopamine's effects in this region, phenothiazines can effectively suppress the vomiting reflex. nih.gov

In addition to their dopamine receptor antagonism, some phenothiazines also exhibit antihistaminic and anticholinergic properties, which can contribute to their antiemetic effects, particularly in cases of motion sickness or vertigo. drugs.comnih.gov These drugs are often reserved for more severe cases of nausea and vomiting, such as those induced by chemotherapy or radiotherapy. drugs.com

Different phenothiazine derivatives may have varying degrees of sedative and anticholinergic side effects. wfsahq.org The choice of a specific phenothiazine for antiemetic therapy often depends on the underlying cause of the nausea and vomiting, as well as the patient's individual characteristics.

Table 3: Antiemetic Mechanisms of Phenothiazine Derivatives

| Drug Class | Primary Mechanism | Receptor(s) Targeted | Clinical Use |

| Phenothiazine Antiemetics | Dopamine Receptor Antagonism | Dopamine D2 | Severe nausea and vomiting (e.g., chemotherapy-induced). drugs.comnih.gov |

| Phenothiazine Antiemetics | Histamine Receptor Antagonism | Histamine H1 | Motion sickness, vertigo. drugs.comnih.gov |

| Phenothiazine Antiemetics | Muscarinic Receptor Antagonism | Muscarinic | Motion sickness, vertigo. nih.govwfsahq.org |

Anticarcinogenic and Antitumor Activity Investigations

The potential of phenothiazine derivatives as anticancer agents is an active area of research. These compounds have been shown to exhibit antitumor effects through various mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis. nih.gov

Histone Deacetylase (HDAC) Inhibition Studies

One of the promising avenues for the anticancer activity of phenothiazine derivatives is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is often associated with the development of cancer. nih.gov

Recent studies have focused on synthesizing phenothiazine-based compounds that can act as potent HDAC inhibitors. For example, a series of phenothiazine derivative-containing hydroxamic acids were developed and evaluated for their ability to inhibit class II HDACs. nih.gov Several of these compounds demonstrated significant inhibitory activity, with one particular compound showing high potency and the ability to promote neurite outgrowth without causing cytotoxicity to neuron cells. nih.gov These findings suggest that phenothiazine-based HDAC inhibitors could be a potential strategy for the treatment of not only cancer but also neurological diseases like Alzheimer's. nih.gov

Modulation of ABC Transporters and Amyloid-β Deposition Research

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a critical role in multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. plos.org Some phenothiazine derivatives have been investigated for their ability to modulate the activity of these transporters. By inhibiting ABC transporters, these compounds could potentially reverse multidrug resistance and enhance the efficacy of conventional cancer therapies. nih.gov

In the context of Alzheimer's disease, research has explored the link between ABC transporters and the clearance of amyloid-β (Aβ) peptides from the brain. The accumulation of Aβ is a hallmark of Alzheimer's disease. While direct research linking 10H-Phenothiazine, 2-(ethylthio)- to Aβ deposition is limited, the broader class of phenothiazines has been studied for their neurological effects.

Advanced Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Optimizing the bioactivity of phenothiazine derivatives requires a deep understanding of their structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological effects.

For instance, in the context of antitubercular activity, SAR studies have revealed that the nature of the substituent at position 2 and the side chain at position 10 of the phenothiazine ring are critical for potency. nih.gov A trifluoromethyl group at position 2 and a piperazinyl-containing side chain at position 10 have been shown to be favorable for activity against Mycobacterium tuberculosis. nih.gov

In the development of ferroptosis inhibitors, SAR analyses of promethazine derivatives led to the discovery of a potent compound with an EC50 value in the nanomolar range. nih.gov This highlights the power of SAR in guiding the design of more effective therapeutic agents.

Similarly, for antioxidant activity, the addition of functional groups to the phenothiazine core can significantly impact its radical scavenging ability. nih.gov Computational studies, in conjunction with experimental data, are valuable tools for elucidating the mechanisms of action and predicting the antioxidant potential of new derivatives. nih.govrsc.org

Materials Science and Optoelectronic Applications of 10h Phenothiazine, 2 Ethylthio Derivatives

Development as Organic Semiconductor Materials and Charge Transport Layers

Phenothiazine-based materials are widely recognized for their potential as organic semiconductors, particularly as hole-transporting materials (HTMs). rsc.org Their strong electron-donating nature and ability to form stable radical cations make them excellent candidates for facilitating the movement of positive charge carriers in electronic devices. arabjchem.org The non-planar "butterfly" conformation of the PTZ ring is crucial, as it can suppress the strong intermolecular π-π stacking that often leads to undesirable aggregation and excimer formation, which can be detrimental to device performance. researchgate.net

The efficiency of charge transport is a critical parameter for any semiconductor. In phenothiazine (B1677639) derivatives, hole mobility is intrinsically linked to the molecular structure and solid-state packing. The presence of two independent conjugated systems within some competing hole-transport materials can limit HOMO delocalization; in contrast, the HOMO of phenothiazine copolymers can delocalize along the entire conjugated backbone, which may enhance the transfer integral of intermolecular hole hopping and lower the reorganization energy, leading to higher hole mobility. nih.gov

Research on various phenothiazine-based systems has demonstrated that structural modifications significantly influence charge carrier dynamics. For instance, in certain C(3)-malononitrile-substituted phenothiazines, a derivative without a substituent at the C(7) position formed highly ordered films and exhibited a remarkable bulk hole mobility of 1 × 10⁻³ cm² V⁻¹ s⁻¹, the highest reported for this class of compounds at the time. researchgate.net This suggests that minimizing steric hindrance and promoting orderly packing can dramatically enhance charge mobility. researchgate.net While specific mobility data for 10H-Phenothiazine, 2-(ethylthio)- is not extensively documented in dedicated studies, the general principles of phenothiazine chemistry indicate that its structural properties are conducive to efficient hole transport.

The introduction of substituents onto the phenothiazine core is a primary strategy for tuning its electronic properties. rsc.org The ethylthio (-S-CH₂CH₃) group at the 2-position is an electron-donating substituent, owing to the lone pairs of electrons on the sulfur atom. This donation of electron density into the π-conjugated system typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) without significantly altering the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Electronic Properties of Phenothiazine Scaffolds

| Compound/Class | HOMO Energy (eV) | LUMO Energy (eV) | Note |

| Phenothiazine (Parent) | -4.89 | -0.32 | Theoretical values for the core structure. nanobioletters.com |

| Phenothiazine Derivatives | -5.1 to -5.3 | N/A | Range observed in various derivatives, leading to high open-circuit voltage in solar cells. researchgate.net |

Photophysical Properties and Advanced Luminescence Research

The photophysical behavior of phenothiazine derivatives is a rich area of research, with studies exploring their use in advanced luminescent systems. The presence of both nitrogen and sulfur heteroatoms facilitates complex excited-state dynamics, including high rates of intersystem crossing (ISC), which is the transition from a singlet excited state to a triplet excited state.

Purely organic materials that exhibit room-temperature phosphorescence (RTP) are highly sought after for applications in sensing, bioimaging, and data encryption. openreadings.eu Phenothiazine is an excellent candidate for building such materials. The sulfur atom, due to the heavy-atom effect, enhances spin-orbit coupling, which promotes the otherwise spin-forbidden intersystem crossing process. The ISC lifetime for phenothiazine is significantly accelerated (1.1 ns) compared to single-heteroatom analogues. researchgate.net

For RTP to be observed, non-radiative decay pathways for the triplet excitons must be minimized. This is often achieved by embedding the molecules in a rigid matrix or by designing crystal structures that restrict vibrational and rotational motion. openreadings.eu Studies on various phenothiazine derivatives have shown that phosphorescence lifetimes can be significantly enhanced through chemical modification. researchgate.net

Furthermore, phenothiazine derivatives are extensively used as donor units in molecules designed for thermally activated delayed fluorescence (TADF). nih.govrsc.org In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for reverse intersystem crossing (rISC) from the triplet state back to the singlet state via thermal energy. This process allows the harvesting of otherwise wasted triplet excitons, enabling internal quantum efficiencies of up to 100% in OLEDs. researchgate.net Donor-Acceptor-Donor (D-A-D) molecules incorporating phenothiazine as the donor have achieved high external quantum efficiencies (EQEs) up to 16.8% in OLEDs. nih.govrsc.org

Materials that change their optical properties in response to light are known as photochromic materials. Research into phenothiazine-based systems has revealed their potential for creating multi-responsive materials. For example, novel U-shaped D-A-D molecules using phenothiazine as the donor and dibenzo[a,j]phenazine as the acceptor exhibit not only TADF but also distinct tricolor-changeable mechanochromic luminescence (MCL). nih.govrsc.org This phenomenon, where the emission color changes in response to mechanical grinding, is attributed to the "two-conformation-switchable" nature of the phenothiazine units. nih.govrsc.org This demonstrates the scaffold's utility in creating advanced systems that respond to external stimuli, a field that includes photo-responsive and photochromic behaviors.

Table 2: Photophysical Characteristics of Phenothiazine-Based Systems

| Property | Observation | Significance |

| Absorption | Two main bands, typically in the UV region (e.g., ~263 nm and ~325 nm for parent PTZ). uni.edu | Corresponds to n-π* and π-π* transitions. nih.gov |

| Phosphorescence | Emission often observed around 525 nm for the phenothiazine core. uni.edu | Enabled by efficient intersystem crossing due to the sulfur atom. researchgate.net |

| TADF | Used as a donor in D-A-D structures to achieve a small S₁-T₁ energy gap. nih.gov | Allows for harvesting of triplet excitons, leading to high efficiency in OLEDs. researchgate.net |

| Mechanochromism | Tricolor luminescence changes observed in some PTZ-based D-A-D triads. nih.gov | Demonstrates potential for stimuli-responsive materials. |

Applications in Organic Light-Emitting Diodes (OLEDs) Research

The favorable electronic and photophysical properties of phenothiazine derivatives make them highly valuable in the field of organic light-emitting diodes (OLEDs). rsc.org They are most commonly employed as the hole-transporting layer (HTL) or as a component of the emissive layer (EML), either as a host or a dopant emitter. rsc.orgrsc.org

As HTLs, phenothiazine derivatives facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to lower turn-on voltages and higher device efficiency. researchgate.netrsc.org Their non-planar structure helps in forming smooth, amorphous films, which is crucial for preventing short circuits and ensuring uniform device operation. nih.gov

When used in the emissive layer, phenothiazine-based materials can act as fluorescent emitters or as hosts for phosphorescent or TADF dopants. For instance, pyrene-based materials substituted with phenothiazine have been used as the active light-emitting layer in OLEDs, producing green emission with a maximum brightness of 2116 cd m⁻². rsc.org In the context of TADF, phenothiazine-based emitters have enabled non-doped OLEDs with high external quantum efficiencies. A green non-doped TADF OLED using a phenoxazine-phenothiazine dioxide emitter achieved a high maximum EQE of 16.4%. rsc.org More advanced TADF devices incorporating phenothiazine donors have reached EQEs as high as 22%. rsc.org These results underscore the versatility and high performance of the phenothiazine scaffold in cutting-edge OLED research.

Integration in Photovoltaic Devices, including Dye-Sensitized Solar Cells (DSSCs)

The design of efficient sensitizers for DSSCs involves the strategic assembly of a donor (D), a π-conjugated bridge (π), and an acceptor (A) unit, often referred to as a D-π-A architecture. In this framework, 2-(ethylthio)-10H-phenothiazine serves as a potent electron donor.

The selection of the anchoring unit, which binds the dye to the semiconductor surface (typically TiO₂), is also crucial for efficient electron injection. Cyanoacrylic acid is a commonly used and effective anchoring group for phenothiazine-based dyes. The combination of a 2-(ethylthio)-10H-phenothiazine donor, a suitable π-bridge (like thiophene), and a cyanoacrylic acid acceptor represents a promising design for high-performance DSSCs.

While specific data for a 2-(ethylthio)-10H-phenothiazine-based DSSC is not extensively reported, the performance of a closely related dye, WY5, which features a 10-butyl-(2-methylthio)-10H-phenothiazine donor, offers valuable comparative data. The study of WY5 in different solvents highlights the importance of the sensitization medium on the photovoltaic performance.

| Sensitizing Solvent | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

| DMF | 9.87 | 0.65 | 0.68 | 4.36 |

| MeOH | 10.21 | 0.67 | 0.69 | 4.72 |

| THF | 9.55 | 0.64 | 0.67 | 4.10 |

| Table 1: Photovoltaic performance of a DSSC based on a 10-butyl-(2-methylthio)-10H-phenothiazine derivative (WY5) in different sensitizing solvents. |

Development as Functional Components in Bioimaging and Chemical Sensor Technologies

The inherent fluorescence properties of the phenothiazine scaffold make its derivatives attractive candidates for bioimaging and chemical sensing applications. The introduction of an ethylthio group can modulate the photophysical properties, such as absorption and emission wavelengths, and quantum yields.

Phenothiazine derivatives have been explored as fluorescent probes for detecting various analytes, including metal ions and reactive oxygen species. The sulfur atom in the phenothiazine ring and the additional sulfur in the ethylthio group can act as recognition sites for specific analytes. For example, the oxidation of the sulfur atoms can lead to significant changes in the fluorescence signal, enabling the detection of oxidizing agents.

While specific studies on 2-(ethylthio)-10H-phenothiazine for bioimaging are not widely available, research on other phenothiazine derivatives provides a strong rationale for their potential in this area. For instance, phenothiazine-coumarin hybrid dyes have been synthesized and investigated as fluorescent markers for bioanalytical applications. These studies demonstrate that the phenothiazine core can be chemically modified to create probes with desirable photophysical properties for cellular imaging.

In the realm of chemical sensors, phenothiazine derivatives have shown promise in the detection of fluoride (B91410) ions. acs.org The interaction of the N-H proton of the phenothiazine with fluoride ions can induce a distinct colorimetric and fluorometric response. acs.org The electronic modifications brought about by the 2-(ethylthio) substituent could potentially enhance the sensitivity and selectivity of such sensors.

Electrochemical Characterization and Redox Behavior in Material Science Contexts

The electrochemical behavior of 2-(ethylthio)-10H-phenothiazine derivatives is fundamental to their application in optoelectronic devices. The redox potentials of the dye determine the feasibility of electron injection into the semiconductor and the regeneration of the dye by the electrolyte in DSSCs.

The phenothiazine core is known to undergo reversible oxidation to form a stable radical cation. The presence of the electron-donating ethylthio group at the 2-position is expected to lower the oxidation potential of the phenothiazine core, making it a stronger electron donor. This is a desirable characteristic for sensitizers in DSSCs, as it promotes efficient charge separation.

Studies on the electrochemical oxidation of various phenothiazine derivatives confirm that the substitution pattern significantly influences the redox potentials. For example, the electrochemical investigation of 10H-phenothiazine-1-carboxylic acid revealed a monoelectronic oxidation step at relatively low potentials. The introduction of an ethylthio group is anticipated to further facilitate this oxidation process.

The table below provides a comparative look at the electrochemical properties of different phenothiazine derivatives, which helps in understanding the expected behavior of 2-(ethylthio)-10H-phenothiazine.

| Compound | Oxidation Potential (V vs. reference) | Key Features |

| 10H-Phenothiazine | ~0.5 V (vs. Ag/AgCl) | Parent compound, reversible oxidation. |

| 10H-Phenothiazine-1-carboxylic acid | ~0.25 V (vs. Ag/AgCl) in ACN | Carboxylic acid group influences redox potential. |

| 10-Butyl-(2-methylthio)-10H-phenothiazine (WY5) | HOMO: -5.18 eV | Lower HOMO level indicates easier oxidation compared to unsubstituted phenothiazine. |

| Table 2: Electrochemical data for selected phenothiazine derivatives. |

Future Research Directions and Translational Perspectives for 10h Phenothiazine, 2 Ethylthio

Rational Design of Next-Generation Derivatives with Enhanced Specificity and Efficacy

The future development of derivatives from 10H-Phenothiazine, 2-(ethylthio)- will heavily rely on rational design strategies to optimize their biological activity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to identify key molecular features that govern the efficacy and specificity of these compounds. nih.gov By systematically modifying the ethylthio group and other positions on the phenothiazine (B1677639) ring, researchers can explore how these changes influence interactions with biological targets. For instance, the synthesis of novel phenothiazine derivatives has been a continuous effort to discover compounds with promising cytotoxic effects against cancer cell lines. nih.gov

The introduction of various substituents can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and reduced off-target effects. A slight alteration in the substitution pattern on the phenothiazine nucleus can lead to discernible differences in biological activities. ijrap.net The development of new drugs based on the phenothiazine system is a promising approach due to the diverse activities associated with this tricyclic system. mdpi.com

| Parameter | Description | Key Findings |

| Structure-Activity Relationship (SAR) | Studies the relationship between the chemical structure of a molecule and its biological activity. | SAR analyses of phenothiazine derivatives have led to the discovery of potent inhibitors of ferroptosis, a form of programmed cell death. nih.gov |

| Lead Compound Optimization | Chemical modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | A promethazine (B1679618) derivative, through SAR, was identified as a promising lead compound for treating ferroptosis-related diseases. nih.gov |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. | The carboxyl group in some phenothiazine hybrids has been identified as a key feature for zinc chelation and farnesyltransferase inhibition. mdpi.com |

Elucidation of Complex Biological Mechanisms at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of 10H-Phenothiazine, 2-(ethylthio)- and its derivatives is crucial for their translation into clinical applications. While phenothiazines are known to interact with a variety of receptors and enzymes, the specific pathways modulated by the 2-(ethylthio)- substitution remain to be fully elucidated. nih.gov Future research should focus on identifying the direct molecular targets and downstream signaling cascades affected by this compound.

Phenothiazine derivatives have been reported to possess a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijrap.net For example, 2-Ethylthiophenothiazine is a metabolite of thiethylperazine, a drug used as an anti-emetic, and has also shown potent inhibitory action against Enterococcus faecalis. cookechem.com The anticancer effects of some phenothiazines have been linked to the induction of apoptosis and inhibition of key enzymes like farnesyltransferase. mdpi.com Investigating these and other potential mechanisms, such as the modulation of oxidative stress and inflammatory pathways, will provide a more complete picture of the compound's biological effects. mdpi.com

| Biological Activity | Potential Mechanism of Action | Research Focus |

| Anticancer | Induction of apoptosis, inhibition of tubulin polymerization, inhibition of farnesyltransferase. mdpi.comnih.gov | Identifying specific cancer cell lines sensitive to 10H-Phenothiazine, 2-(ethylthio)- and elucidating the underlying molecular pathways. |

| Antibacterial | Inhibition of bacterial growth. cookechem.comresearchgate.net | Determining the spectrum of antibacterial activity and the mechanism of action against pathogenic bacteria. |

| Antioxidant | Scavenging of free radicals, modulation of antioxidant enzymes. researchgate.net | Quantifying the antioxidant potential and its contribution to the overall biological effects of the compound. |

Integration into Hybrid Materials and Nanotechnology for Advanced Applications

The unique electronic properties of the phenothiazine core make 10H-Phenothiazine, 2-(ethylthio)- a promising building block for the development of advanced hybrid materials and nanotechnologies. The sulfur and nitrogen atoms in the phenothiazine ring system provide sites for coordination with metals and other organic molecules, enabling the formation of complex structures with tailored functionalities. nih.gov

The synthesis of triazolyl-substituted (oligo)phenothiazines that can be incorporated into silica-based hybrid materials has been reported. nih.gov These materials exhibit interesting photophysical properties, such as dual emission, which could be exploited in sensing and imaging applications. nih.gov Furthermore, the ability of phenothiazines to form stable radical cations suggests their potential use in organic electronics, such as in the development of conductive polymers and charge-transporting materials. nih.gov Future research in this area could focus on creating novel nanomaterials incorporating 10H-Phenothiazine, 2-(ethylthio)- for applications in drug delivery, diagnostics, and catalysis.

| Application Area | Material Type | Potential Functionality |

| Organic Electronics | Conductive polymers, charge-transporting materials. | Development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. |

| Sensing and Imaging | Fluorescent probes, chemosensors. | Detection of metal ions, reactive oxygen species, and other biologically relevant molecules. |

| Drug Delivery | Nanoparticles, hydrogels. | Targeted and controlled release of therapeutic agents. |

Exploration of Novel Environmental Applications and Sustainable Chemistry Approaches

The principles of green chemistry offer a framework for the environmentally friendly synthesis and application of 10H-Phenothiazine, 2-(ethylthio)- and its derivatives. grafiati.com Future research should prioritize the development of sustainable synthetic methods that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources. mdpi.comresearchgate.net This includes the exploration of biocatalysis, microwave-assisted synthesis, and the use of green solvents. mdpi.com

Beyond sustainable synthesis, there is potential for exploring the environmental applications of this compound. For instance, the redox properties of phenothiazines could be harnessed for the development of catalysts for environmental remediation, such as the degradation of pollutants. mdpi.com Additionally, the design of biodegradable phenothiazine derivatives is a key aspect of green chemistry, aiming to minimize their environmental persistence and potential ecotoxicity. nih.gov

| Green Chemistry Principle | Application to 10H-Phenothiazine, 2-(ethylthio)- |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net |

| Use of Renewable Feedstocks | Exploring the use of biomass-derived starting materials for the synthesis of the phenothiazine core or its substituents. nih.gov |

| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. grafiati.com |

Synergistic Research Combining Computational, Synthetic, and Experimental Methodologies

A synergistic approach that integrates computational modeling, chemical synthesis, and experimental biology will be instrumental in accelerating the discovery and development of novel applications for 10H-Phenothiazine, 2-(ethylthio)-. In silico methods, such as molecular docking and quantum chemical calculations (DFT), can be used to predict the biological activity of virtual derivatives and guide the design of new compounds with improved properties. nih.govmdpi.comnih.gov

This computational-guided synthesis can then be followed by efficient synthetic strategies to produce the target molecules. nih.gov High-throughput screening methods can be employed to rapidly evaluate the biological activity of the synthesized compounds, and the experimental results can be used to refine the computational models in an iterative cycle of design, synthesis, and testing. This integrated approach has the potential to significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

| Methodology | Role in Research |

| Computational Modeling | In silico screening of virtual libraries, prediction of biological activity, elucidation of reaction mechanisms. nih.govnih.gov |

| Chemical Synthesis | Efficient and sustainable preparation of target compounds and their derivatives. ijrap.net |

| Experimental Biology | In vitro and in vivo evaluation of biological activity, validation of computational predictions. nih.gov |

Q & A

Q. What methodologies enable the design of phenothiazine derivatives for photoluminescent applications?

- Methodology : Introduce π-conjugated substituents (e.g., ethynyl groups) and measure emission spectra (λₑₘ ~450 nm). Ethylthio groups reduce aggregation-induced quenching by steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.